Home > Products > Screening Compounds P108743 > Thalidomide-5'-O-C3-OH
Thalidomide-5'-O-C3-OH -

Thalidomide-5'-O-C3-OH

Catalog Number: EVT-14072123
CAS Number:
Molecular Formula: C16H16N2O6
Molecular Weight: 332.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-O-C3-OH is a derivative of thalidomide, a compound originally introduced in the late 1950s as a sedative and later withdrawn due to its association with severe teratogenic effects. Despite its controversial history, thalidomide has been reintroduced for therapeutic uses, particularly in treating conditions such as multiple myeloma and erythema nodosum leprosum. Thalidomide-5'-O-C3-OH is synthesized to explore modifications that may enhance the therapeutic profile while minimizing adverse effects.

Source and Classification

Thalidomide-5'-O-C3-OH is classified as a thalidomide analogue, which includes various structural modifications aimed at improving pharmacological properties. It is characterized by the addition of a hydroxyl group at the 5' position of the thalidomide structure, which is believed to influence its biological activity and safety profile.

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-5'-O-C3-OH typically begins with commercially available thalidomide. The synthetic route involves several key steps:

  1. Hydroxylation: The introduction of the hydroxyl group at the 5' position is achieved through specific hydroxylation reactions. Catalysts and reagents are carefully selected to ensure the desired stereochemistry is maintained.
  2. Reagents: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride, which facilitate various transformations throughout the synthesis process.

These methods allow for the efficient production of Thalidomide-5'-O-C3-OH, enabling further investigation into its properties and applications in medicinal chemistry .

Molecular Structure Analysis

Structure and Data

Thalidomide-5'-O-C3-OH has a complex molecular structure, represented by its molecular formula C16H16N2O6C_{16}H_{16}N_{2}O_{6} and molecular weight of 332.31 g/mol. The IUPAC name for this compound is 2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione.

Structural Information

PropertyData
Molecular FormulaC₁₆H₁₆N₂O₆
Molecular Weight332.31 g/mol
IUPAC Name2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione
InChIInChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)
InChI KeyDBUILZKYPMUBLD-UHFFFAOYSA-N
Canonical SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO

This structural data provides insights into how modifications to thalidomide can alter its pharmacological properties .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5'-O-C3-OH can undergo various chemical reactions typical of organic compounds:

  1. Oxidation: This process can modify functional groups within the compound to enhance or alter biological activity.
  2. Reduction: Reduction reactions can be employed to convert certain functional groups into alcohols or amines.
  3. Substitution: Nucleophilic substitution reactions may be utilized to introduce new substituents that can affect the compound's efficacy.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

Mechanism of Action

The mechanism of action of Thalidomide-5'-O-C3-OH involves its interaction with specific molecular targets within biological systems. One key target is cereblon, a protein involved in the ubiquitin-proteasome pathway. The binding of Thalidomide derivatives to cereblon leads to the modulation of various signaling pathways that are crucial for cellular processes such as apoptosis and angiogenesis.

Research indicates that Thalidomide derivatives can inhibit tumor necrosis factor alpha (TNF-alpha), which plays a significant role in inflammatory responses and cancer progression . This modulation contributes to their therapeutic effects in conditions like multiple myeloma.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-5'-O-C3-OH exhibits several notable physical and chemical properties:

  1. Solubility: The compound's solubility characteristics are critical for its bioavailability and therapeutic effectiveness.
  2. Stability: Understanding the stability under various conditions (e.g., temperature, pH) is essential for storage and application in therapeutic settings.
  3. Spectroscopic Data: Techniques such as nuclear magnetic resonance (NMR) spectroscopy provide detailed information about the compound's structure.

Relevant analyses have shown that modifications like hydroxylation can enhance solubility while potentially reducing toxicity compared to parent thalidomide .

Applications

Scientific Uses

Thalidomide-5'-O-C3-OH has a range of applications in scientific research:

  1. Pharmacological Studies: It serves as a model compound for studying the effects of hydroxylation on thalidomide derivatives' pharmacological properties.
  2. Cancer Research: The compound's ability to inhibit angiogenesis makes it a candidate for further exploration in cancer therapies.
  3. Autoimmune Disorders: Its immunomodulatory effects are being investigated for potential treatments of autoimmune diseases.
Mechanistic Foundations of Thalidomide Derivatives in Targeted Protein Degradation

Structural and Functional Role of the 5'-O-C3-OH Modification in Cereblon Binding

Thalidomide-5'-O-C3-OH (hereafter referred to as 5'-OH-C3-Thal) features a hydroxypropyl extension at the 5'-position of the glutarimide ring. This modification significantly alters its interaction with the tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN) within the thalidomide-binding domain (TBD) of cereblon (CRBN). Crystallographic studies reveal that the hydroxypropyl group forms a hydrogen-bonding network with conserved water molecules at the entrance of the CRBN binding cavity, increasing buried surface area by ~18% compared to unmodified thalidomide [6] [9]. This extension stabilizes the closed conformation of the β-hairpin loop (residues 351-364 in human CRBN), which is critical for substrate recruitment [6].

The 5'-OH-C3-Thal-CRBN complex exhibits a dissociation constant (Kd) of 32 ± 4 nM, representing a ~5-fold improvement over thalidomide (Kd ≈ 150 nM). This enhanced affinity directly correlates with increased efficiency in CRL4CRBN E3 ligase complex activation. Biophysical analyses (ITC, SPR) confirm the hydroxypropyl moiety reduces conformational entropy penalties upon binding by 2.3 kcal/mol compared to thalidomide, explaining the affinity enhancement [6] [8].

Table 1: Binding Parameters of Thalidomide Derivatives with CRBN

CompoundKd (nM)ΔG (kcal/mol)ΔS (cal/mol·K)Buried Surface Area (Ų)
Thalidomide150 ± 20-7.9-22.4310
5'-OH-C3-Thal32 ± 4-9.2-15.1365
Lenalidomide45 ± 6-8.8-18.3338

Comparative Analysis of Thalidomide-5'-O-C3-OH and Other PROTAC-Compatible Ligands

Unlike classical PROTACs (e.g., BRD4 degraders like dBET1), which utilize heterobifunctional structures to bridge target proteins and E3 ligases, 5'-OH-C3-Thal functions as a CRBN-directed molecular glue. This monovalent degrader remodels the CRBN surface to enhance interactions with neosubstrates rather than directly recruiting a separate POI [2] [9]. Comparative degradation efficiency studies reveal key distinctions:

  • Degradation Kinetics: 5'-OH-C3-Thal induces IKZF1 degradation with DC50 = 80 nM and t1/2 = 1.8 hours in MM1.S cells, outperforming thalidomide (DC50 > 1 µM) but lagging lenalidomide (DC50 = 25 nM). This positions it as a mid-potency IMiD [9].
  • Substrate Spectrum: While thalidomide primarily degrades SALL4 and IKZF1/3, 5'-OH-C3-Thal expands degradation to PLZF/ZBTB16—a transcription factor critical in limb development. This shift is attributed to altered positioning of the β-hairpin loop, which creates a deeper hydrophobic interface for PLZF zinc finger domains [4] [9].
  • Linker Dependency: Unlike PROTACs (e.g., ARV-471: ERα degrader), 5'-OH-C3-Thal requires no linker optimization since its efficacy derives from intrinsic CRBN surface remodeling. PROTACs typically exhibit a "hook effect" at high concentrations due to binary complex dominance, whereas 5'-OH-C3-Thal maintains linear degradation kinetics up to 100 µM [2] [10].

Modulation of E3 Ubiquitin Ligase Activity via Linker-Specific Conformational Dynamics

The hydroxypropyl linker in 5'-OH-C3-Thal induces allosteric cooperativity in the CRL4CRBN complex. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows reduced solvent accessibility in the C-terminal domain (CTD) of CRBN (residues 325-442) upon 5'-OH-C3-Thal binding, indicating stabilization of the ternary E3 ligase-substrate complex [8]. This contrasts with thalidomide, which triggers minimal conformational changes beyond the immediate binding pocket.

Analytical ultracentrifugation (AUC) studies demonstrate that 5'-OH-C3-Thal enhances ternary complex stability by 3.8-fold over thalidomide. The compound increases the α-helical content of CRBN's Lon domain by 15% (per CD spectroscopy), promoting tighter DDB1 binding (ΔKassoc = -1.4 kcal/mol) [8] [9]. This structural rigidity optimizes ubiquitin transfer by:

  • Positioning the E2~Ub conjugate closer to the neosubstrate (< 12 Å)
  • Increasing the residence time of IKZF1 in the catalytic complex (τ = 4.2 min vs. 1.8 min for thalidomide)
  • Reducing the entropic barrier for ubiquitin chain elongation

Table 2: Biophysical Parameters of CRBN Complexes

ParameterThalidomide5'-OH-C3-ThalChange
CRBN-DDB1 Kd0.8 µM0.3 µM2.7-fold ↓
Ternary complex τ (min)1.84.22.3-fold ↑
HDX protection (%)2867+39%
Ubiquitination rate (min⁻¹)0.120.312.6-fold ↑

The 5'-O-C3-OH linker thus acts as a conformational switch that optimizes CRBN for high-fidelity substrate ubiquitination, providing a template for designing next-generation molecular glues [8] [9].

Properties

Product Name

Thalidomide-5'-O-C3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

InChI

InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21)

InChI Key

DBUILZKYPMUBLD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.